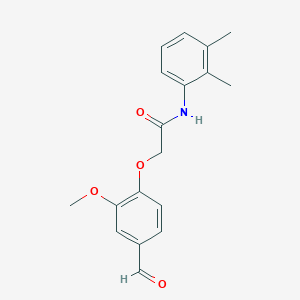

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-5-4-6-15(13(12)2)19-18(21)11-23-16-8-7-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUJHYNSVCILBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves a multi-step process:

Starting Materials: The synthesis begins with 2,3-dimethylaniline and 4-formyl-2-methoxyphenol.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction forms N-(2,3-dimethylphenyl)chloroacetamide.

Coupling Reaction: The intermediate is then reacted with 4-formyl-2-methoxyphenol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This step results in the formation of the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.

Major Products

Oxidation: N-(2,3-dimethylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.

Reduction: N-(2,3-dimethylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The methoxy and amide groups can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the phenyl rings or acetamide backbone. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity for electrophilic substitutions or enzyme interactions .

- Steric effects from substituents like 2,3-dimethylphenyl may influence binding affinity in biological targets .

Physical Properties

Comparative physical data from structurally related acetamides ():

While the target compound lacks sulfonamide groups, its 2,3-dimethylphenyl group may contribute to higher melting points compared to less sterically hindered analogs (e.g., compound 8). The formyl group could reduce crystallinity, as seen in , where dichlorophenyl acetamides exhibit variable dihedral angles and hydrogen-bonding patterns .

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molar Mass : 313.35 g/mol

- CAS Number : 574711-16-3

The compound features a unique structure characterized by the presence of a formyl group and a methoxyphenoxy moiety. These functional groups contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Intermediate : The reaction begins with 2,3-dimethylaniline and chloroacetyl chloride in the presence of a base (e.g., triethylamine), leading to the formation of N-(2,3-dimethylphenyl)chloroacetamide.

- Coupling Reaction : The intermediate reacts with 4-formyl-2-methoxyphenol under basic conditions (e.g., potassium carbonate in DMF), yielding the final product.

The biological activity of this compound is hypothesized to result from its interactions with specific molecular targets within biological systems:

- Covalent Bonding : The formyl group may form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Hydrogen Bonding : The methoxy and amide groups can participate in hydrogen bonding, influencing the compound's binding affinity and specificity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains. Structure-activity relationship (SAR) analyses indicate that compounds with similar structures often exhibit moderate activity against gram-positive bacteria .

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be relevant in developing treatments for inflammatory diseases.

Case Studies and Experimental Data

- Antimicrobial Activity :

- In vitro Studies :

Comparative Analysis

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate antimicrobial | Effective against gram-positive bacteria |

| N-(2,3-dimethylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide | Lower activity | Hydroxyl group reduces binding affinity |

| N-(4-bromo-2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | Potentially higher activity | Bromine substitution may enhance reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,3-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves sequential nucleophilic aromatic substitution and amide coupling reactions. For example:

- Step 1 : Activation of the phenolic hydroxyl group in 4-formyl-2-methoxyphenol via deprotonation, followed by alkylation with chloroacetamide derivatives.

- Step 2 : Coupling the resulting phenoxyacetate intermediate with 2,3-dimethylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Key Considerations : Solvent polarity and temperature (40–60°C) significantly influence reaction efficiency.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., distinguishing methoxy vs. formyl groups). For example, the formyl proton typically appears as a singlet near δ 9.8–10.2 ppm .

- HPLC : Used to assess purity (>95%) and monitor byproducts during synthesis .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and isotopic patterns consistent with the molecular formula .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may increase side reactions. Trial smaller-scale reactions with solvents like acetonitrile or dichloromethane to balance reactivity and selectivity .

- Catalyst Optimization : Use Pd-based catalysts for coupling steps to reduce reaction time and improve regioselectivity .

- Yield Tracking : Employ DOE (Design of Experiments) frameworks to statistically correlate solvent polarity, temperature, and catalyst loading with yield outcomes .

Q. What strategies resolve conflicting spectroscopic data (e.g., unexpected peaks in H NMR)?

- Methodological Answer :

- 2D NMR Techniques : Utilize COSY and HSQC to distinguish overlapping signals from impurities or conformational isomers .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (software: Gaussian or ACD/Labs) to assign ambiguous signals .

- Alternative Synthesis : Prepare derivatives (e.g., methyl ethers of the formyl group) to isolate and identify unexpected byproducts .

Q. How can researchers design experiments to explore this compound’s potential as an enzyme inhibitor?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays to screen for inhibition of target enzymes (e.g., kinases or proteases). Include positive/negative controls and IC determination .

- Docking Studies : Perform molecular docking (software: AutoDock Vina) to predict binding interactions with active sites, prioritizing residues near the formyl and methoxy groups for mutagenesis validation .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing formyl with carboxyl) to identify critical functional groups .

Q. What protocols assess the compound’s stability under different storage conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation kinetics under UV/visible light exposure .

- Cryopreservation : Compare degradation rates in DMSO stock solutions stored at -20°C vs. -80°C to establish optimal storage protocols .

Advanced Mechanistic & Contradiction Analysis

Q. How can regioselectivity challenges in modifying the phenoxy ring be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily protect the formyl group (e.g., as an acetal) during electrophilic substitution to direct reactivity to desired positions .

- Directed Ortho-Metalation : Use strong bases (e.g., LDA) to deprotonate specific positions on the phenoxy ring, enabling selective functionalization .

Q. How should researchers address discrepancies in crystallographic data during structure refinement?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or thermal motion, applying constraints (e.g., DFIX) for bond lengths/angles .

- Twinned Data Analysis : For poorly diffracting crystals, test for twinning using PLATON’s TWINLAW and refine with HKLF5 format in SHELXL .

- Alternative Models : Compare refinement statistics (R-factors) between competing structural models (e.g., different tautomers) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.